2-(4-氯苯氧基)乙酸乙酯

概述

描述

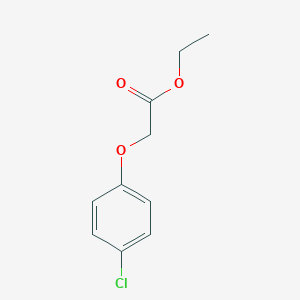

Ethyl 2-(4-chlorophenoxy)acetate (ECA) is a synthetic compound with a wide variety of applications in scientific research and laboratory experiments. It is an important organic compound that can be used to synthesize a variety of other compounds, including pharmaceuticals, herbicides, and insecticides. ECA is also used as a reagent in biochemical and physiological experiments, due to its ability to interact with proteins and other biological molecules.

科学研究应用

降解和环境处理:在一项关于 Fe3+/H2O2 降解 2,4-二氯苯氧乙酸的研究中,2-(4-氯苯氧基)乙酸乙酯被发现是一种瞬态产物。这项研究有助于了解废水处理的高级氧化过程,特别是在识别矿化过程中形成的有机中间体方面 (Sun 和 Pignatello,1993 年)。

合成和抗菌研究:4-(4-氯苯氧基)乙酸乙酯已被用作合成各种 4-氧代-噻唑烷衍生物的前体。然后研究了这些化合物的抗菌性能,表明 2-(4-氯苯氧基)乙酸乙酯在制造潜在的有益抗菌剂中所起的作用 (Patel、Mistry 和 Desai,2009 年)。

缓蚀:2-(4-氯苯氧基)乙酸乙酯衍生物已被评估为金属的缓蚀剂。一项关于喹喔啉化合物(包括 2-(4-(2-乙氧基-2-氧代乙基)-2-对甲苯基喹喔啉-1(4 H )-基)乙酸乙酯)的研究强调了它们作为硝酸介质中铜的有效缓蚀剂的潜力,证明了该化学物质在保护金属表面的效用 (Zarrouk 等,2014 年)。

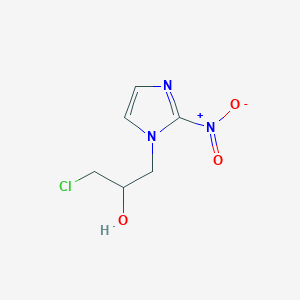

昆虫生长调节:3-(2-(4-氯苯氧基)乙酰胺基)丙酸乙酯是 2-(4-氯苯氧基)乙酸乙酯的衍生物,已被合成并研究作为昆虫生长调节剂。该研究包括使用各种光谱技术和针对 Galleria mellonella 的生物测定进行全面的结构确认。它显示出作为幼若激素模拟物的潜力,可用于昆虫生长调节 (Devi 和 Awasthi,2022 年)。

代谢和药物开发:在药理学中,2-(4-氯苯基)-5-(2-呋喃基)-恶唑-4-乙酸乙酯(一种结构相关的化合物)在动物中被研究其作为降血脂剂的代谢。这类研究对于了解此类化合物的代谢途径和潜在治疗应用至关重要 (Kobayashi、Ando、Sugihara 和 Harigaya,1987 年)。

安全和危害

未来方向

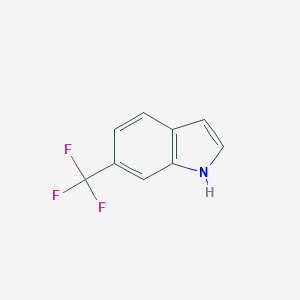

Research on Ethyl 2-(4-chlorophenoxy)acetate and similar compounds is ongoing. For instance, a study reported the synthesis of novel thioether derivatives containing 1,2,4-triazole moiety from 4-chlorophenol and ethyl 2-chloroacetate as starting materials . These compounds exhibited moderate antifungal activity .

作用机制

Target of Action

Ethyl 2-(4-chlorophenoxy)acetate is a type of phenoxyacetic acid derivative . Similar compounds, such as 2,4-dichlorophenoxyacetic acid, are known to act as synthetic auxins , which are plant hormones that regulate growth and coordinate various developmental processes.

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it may induce uncontrolled growth in susceptible plants, leading to their eventual death . It is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

Similar compounds like 2,4-dichlorophenoxyacetic acid are known to affect auxin signaling pathways in plants . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Pharmacokinetics

It has been suggested that it has high gastrointestinal absorption and is bbb permeant . The compound’s Log Po/w (iLOGP) is 2.46, indicating its lipophilicity . Its water solubility is 0.21 mg/ml, suggesting it is soluble .

Result of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth and eventual death in susceptible plants .

生化分析

Biochemical Properties

It is known that the compound has a significant yield when synthesized

Cellular Effects

Some studies suggest that similar compounds may have cytotoxic effects

Temporal Effects in Laboratory Settings

It is known that similar compounds can be rapidly adsorbed in certain conditions

Dosage Effects in Animal Models

Similar compounds have been shown to cause dose-dependent membrane damage and other toxic effects

Metabolic Pathways

Similar compounds are known to be involved in fatty acid oxidation

属性

IUPAC Name |

ethyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULRDJFRGVHKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162658 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14426-42-7 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-chlorophenoxy)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of ethyl 2-(4-chlorophenoxy)acetate in the synthesis of the target compounds?

A1: Ethyl 2-(4-chlorophenoxy)acetate (2) serves as a crucial building block in the multi-step synthesis of the target N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. [] It is synthesized from 4-chlorophenoxyacetic acid and subsequently reacted with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide, a key precursor for the 1,3,4-oxadiazole ring formation. []

Q2: Is there any information available in the research article about the structural characterization of ethyl 2-(4-chlorophenoxy)acetate?

A2: Unfortunately, the research article primarily focuses on the final synthesized compounds and their properties. While it mentions the use of IR, 1H-NMR, and EI-MS for characterizing the final compounds, it doesn't provide specific spectroscopic data for ethyl 2-(4-chlorophenoxy)acetate itself. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)